molecular formula C12H19ClO8S B14776351 (6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

Cat. No.: B14776351
M. Wt: 358.79 g/mol
InChI Key: RXVWCMYRBRBGMC-YAIDBFCLSA-N
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Description

(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by its tricyclic framework and multiple ether linkages, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane typically involves multi-step organic reactions. One common approach is to start with a suitable precursor molecule that contains the core tricyclic structure. The chlorosulfonyloxymethyl group is then introduced through a series of reactions, including chlorination and sulfonation, under controlled conditions to ensure the desired stereochemistry and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyloxymethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield sulfide derivatives.

    Hydrolysis: The chlorosulfonyloxymethyl group can be hydrolyzed under acidic or basic conditions to produce corresponding alcohols and sulfonic acids.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce sulfonic acids and sulfides, respectively.

Scientific Research Applications

(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyloxymethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds and subsequent biological effects. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (6S)-6-(methanesulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
  • (6S)-6-(trifluoromethanesulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

Uniqueness

Compared to similar compounds, (6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is unique due to the presence of the chlorosulfonyloxymethyl group, which imparts distinct reactivity and biological activity. This group enhances the compound’s electrophilic properties, making it more reactive towards nucleophiles and potentially more effective in certain applications.

Properties

Molecular Formula

C12H19ClO8S

Molecular Weight

358.79 g/mol

IUPAC Name

(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

InChI

InChI=1S/C12H19ClO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3/t7?,8?,9?,12-/m0/s1

InChI Key

RXVWCMYRBRBGMC-YAIDBFCLSA-N

Isomeric SMILES

CC1(OC2CO[C@@]3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)Cl)C

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)Cl)C

Origin of Product

United States

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